![molecular formula C23H23N3O4S2 B2530207 N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-10-2](/img/structure/B2530207.png)
N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
Its molecular weight is approximately 517.62 g/mol. The structural features include an ethoxyphenyl group and a thieno[3,2-d]pyrimidin derivative, which contribute to its biological properties.
The primary mechanism of action for this compound involves the inhibition of specific protein interactions within cellular pathways. It has been noted for its selective binding to bromodomain-containing proteins (BET proteins), which play critical roles in regulating gene expression through epigenetic mechanisms.
Selectivity and Affinity
Research indicates that this compound exhibits a preferential affinity for the second bromodomain of BRD3 (BRD3-BDII) over its first bromodomain (BRD3-BDI). This selectivity is significant as it suggests potential therapeutic applications in conditions where BET proteins are implicated, such as certain cancers.
Pharmacological Effects
- Anticancer Activity : In vitro studies have demonstrated that the compound can modulate anti-leukemic activity when used in combination with FDA-approved drugs. This effect appears to be context-dependent, suggesting that the compound may enhance the efficacy of existing therapies.
- Cytotoxicity : The compound has shown varying levels of cytotoxicity across different cancer cell lines. For instance, it displayed significant inhibitory effects on cell proliferation in acute myeloid leukemia (AML) models.
Study 1: Synergistic Effects with Chemotherapeutics
In a study published in bioRxiv, researchers explored the synergistic effects of this compound combined with various chemotherapeutic agents on leukemia cells. The results indicated that the compound could potentiate the antiproliferative effects of drugs like cytarabine and daunorubicin in patient-derived leukemia cells .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound interacts with BET proteins. The study utilized co-crystal structures to elucidate binding modes and revealed that modifications to the aromatic rings could enhance activity and solubility .
Table 1: Biological Activity Overview
Biological Activity | Effect | Reference |
---|---|---|
Anticancer Activity | Modulates anti-leukemic activity | |
Cytotoxicity | Significant inhibition in AML models | |
Synergistic Effects | Enhances efficacy with other drugs |
Table 2: Structural Features
Feature | Description |
---|---|
Molecular Formula | C26H23N5O3S2 |
Molecular Weight | 517.62 g/mol |
Key Functional Groups | Ethoxyphenyl, Thieno[3,2-d]pyrimidin |
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-30-19-10-5-4-9-17(19)24-20(27)14-32-23-25-18-11-12-31-21(18)22(28)26(23)15-7-6-8-16(13-15)29-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGYHKQXPHLZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.